2-(Benzyloxy)-6-fluorophenol
Overview
Description
2-(Benzyloxy)-6-fluorophenol is an organic compound that features a benzyl ether group and a fluorine atom attached to a phenol ring
Preparation Methods
The synthesis of 2-(Benzyloxy)-6-fluorophenol typically involves the reaction of 2,6-difluorophenol with benzyl alcohol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by the addition of benzyl bromide to form the benzyl ether. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Chemical Reactions Analysis
2-(Benzyloxy)-6-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzyl ether group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. .
Scientific Research Applications
2-(Benzyloxy)-6-fluorophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-6-fluorophenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
2-(Benzyloxy)-6-fluorophenol can be compared with other similar compounds, such as:
2-(Benzyloxy)phenol: Lacks the fluorine atom, which may result in different reactivity and binding properties.
6-Fluoro-2-hydroxybenzyl alcohol: Contains a hydroxyl group instead of a benzyl ether, affecting its solubility and reactivity.
2-(Benzyloxy)-4-fluorophenol: The position of the fluorine atom is different, which can influence the compound’s chemical and biological properties.
Properties
IUPAC Name |
2-fluoro-6-phenylmethoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8,15H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBVXYZBEVCJJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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